Product packaging for UT-155(Cat. No.:CAS No. 2031161-35-8)

UT-155

Cat. No.: B611605
CAS No.: 2031161-35-8
M. Wt: 405.35
InChI Key: CFSAYQVTXBMPRF-IBGZPJMESA-N
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Description

Evolution of Androgen Receptor Targeting Strategies

The therapeutic targeting of the androgen receptor in prostate cancer originated with the pioneering work establishing the androgen dependency of prostate tumors pharmakb.commims.comwikipedia.org. This led to the widespread use of androgen deprivation therapy (ADT), which aims to lower systemic androgen levels mims.com. While initially effective, the emergence of resistance spurred the development of AR antagonists, such as first-generation agents like bicalutamide, and later, more potent second-generation inhibitors like enzalutamide (B1683756) and apalutamide (B1683753) wikipedia.orgmims.commims.comwikipedia.org. These antagonists primarily function by blocking the binding of androgens to the AR ligand-binding domain (LBD), thereby inhibiting receptor activation mims.com.

Rationale for Androgen Receptor Degradation in Overcoming Resistance Mechanisms

Despite the advancements in AR antagonism, resistance remains a significant clinical challenge in advanced prostate cancer wikipedia.orgwikipedia.orgmims.commims.comsci-hub.sewikipedia.org. Several mechanisms contribute to this resistance, including AR gene amplification and overexpression, mutations in the AR LBD that alter ligand binding or convert antagonists into agonists, and the expression of constitutively active AR splice variants (AR-SVs), such as AR-V7, which lack the LBD and are therefore not targeted by LBD-binding antagonists wikipedia.orgmims.comwikipedia.orgoaji.netnih.govnih.govwikipedia.orgciteab.comfishersci.camims.com.

Androgen receptor degradation offers a distinct approach to overcome these resistance mechanisms by directly reducing the cellular levels of the AR protein mims.comwikipedia.orgoaji.netnih.govnih.govfishersci.camims.com. By promoting the breakdown of the receptor, degradation strategies can potentially overcome resistance driven by AR overexpression, bypass issues related to LBD mutations, and target AR-SVs that are resistant to conventional antagonists mims.comwikipedia.orgoaji.netnih.govnih.govwikipedia.orgciteab.comfishersci.camims.comnih.gov. This "event-driven" mechanism, as opposed to the "occupancy-driven" mechanism of antagonists, may offer more sustained inhibition of AR signaling nih.gov.

Classification of UT-155 as a First-Generation Selective Androgen Receptor Degrader

This compound is classified as a first-generation Selective Androgen Receptor Degrader (SARD) oaji.netnih.govnih.govflybase.org. It was identified as part of a series of novel small molecules designed to target and degrade the androgen receptor oaji.netnih.govnih.gov. This compound exhibits unique pharmacological properties, functioning not only as an AR antagonist but also actively promoting the degradation of the AR protein oaji.netnih.gov.

Research findings indicate that this compound binds to the AR, with a reported binding affinity (Ki) of 267 nM for the AR-LBD mims.comwikidata.orgfishersci.ca. Importantly, studies have shown that this compound also binds to the amino-terminal transcriptional activation domain (AF-1) of the AR, a region not previously targeted for degradation oaji.netnih.govnih.govwikipedia.org. This dual-binding capability is thought to contribute to its mechanism of action as a degrader oaji.netnih.govnih.govwikipedia.org. The degradation induced by this compound appears to be mediated through the proteasome pathway mims.comwikipedia.orgoaji.netnih.govfishersci.camims.comnih.govflybase.org.

A key characteristic of this compound is its ability to induce the degradation of both full-length AR and AR splice variants, including the clinically relevant AR-V7 wikipedia.orgoaji.netnih.govmims.comnih.govflybase.org. This is particularly significant as AR-V7 expression is associated with resistance to currently approved AR antagonists wikipedia.orgwikipedia.orgwikipedia.orgfishersci.ca.

In vitro studies have demonstrated that this compound is a potent inhibitor of AR function. It has shown greater potency than enzalutamide in inhibiting R1881-induced wild-type AR transactivation and the expression of AR-target genes like PSA and FKBP5 in LNCaP cells oaji.netnih.govmims.comwikidata.orgfishersci.ca.

CompoundAR-LBD Binding Ki (nM)Inhibition of R1881-induced AR Transactivation (Potency vs. Enzalutamide)Inhibition of R1881-induced PSA/FKBP5 Expression (Potency vs. Enzalutamide)
This compound267 mims.comwikidata.orgfishersci.ca6-10 fold higher oaji.netnih.govmims.comwikidata.orgfishersci.ca5-10 fold better (at 10-100 nM) mims.comwikidata.orgfishersci.ca
Enzalutamide-1x (reference) oaji.netnih.govmims.comwikidata.orgfishersci.ca1x (reference) mims.comwikidata.orgfishersci.ca

Note: Ki values and potency comparisons are based on specific in vitro assay conditions as reported in the cited literature.

Furthermore, this compound has demonstrated the ability to reduce AR expression in various prostate cancer cell lines, including LNCaP and 22RV1 cells, which express AR-V7 oaji.netnih.gov. This reduction in protein levels is consistent with its classification as an AR degrader oaji.netnih.gov.

Cell LineAR Protein Level Reduction by this compound
LNCaPSignificant reduction oaji.netnih.gov
22RV1Degradation of AR and AR-V7 oaji.netnih.gov

Note: Specific percentage reduction may vary depending on concentration and treatment duration.

Studies investigating the selectivity of this compound have shown that it selectively downregulates AR protein levels without significantly affecting the protein levels of other related steroid receptors like progesterone (B1679170) receptor (PR), estrogen receptor (ER), or glucocorticoid receptor (GR) oaji.netnih.gov.

Contextualizing this compound Research within Current Therapeutic Landscapes

The research into this compound is situated within the broader effort to develop novel therapies for advanced prostate cancer, particularly CRPC, where resistance to existing AR-targeted agents is prevalent wikipedia.orgoaji.netnih.govciteab.comfishersci.canih.govflybase.orgmims.com. As a first-generation SARD, this compound provided early evidence for the potential of AR degradation as a therapeutic strategy oaji.netnih.govnih.govflybase.org.

Preclinical studies, including in vivo xenograft models, have investigated the efficacy of this compound. In one study, this compound significantly inhibited the growth of 22RV1 xenografts, a model that expresses AR-V7 and is resistant to enzalutamide, while enzalutamide showed no effect mims.comwikidata.org. This finding supports the potential of SARDs like this compound to overcome resistance mediated by AR splice variants mims.comwikidata.org.

Xenograft ModelTreatmentEffect on Tumor Growth
22RV1This compoundSignificantly inhibited (53% reduction) mims.comwikidata.org
22RV1EnzalutamideNo effect mims.comwikidata.org

Note: Results are from a specific xenograft study.

Despite the promising in vitro and initial in vivo results demonstrating the principle of AR degradation, this compound itself faced limitations regarding its pharmacokinetic properties, including poor oral bioavailability, which were not suitable for further clinical development flybase.org. This led to the exploration and development of subsequent generations of SARDs with improved pharmacological profiles, such as UT-34 flybase.org. The research on this compound, therefore, has been instrumental in validating the concept of AR degradation and guiding the development of more advanced SARDs aimed at providing sustained treatment options for patients with advanced prostate cancer oaji.netnih.govflybase.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H15F4N3O2 B611605 UT-155 CAS No. 2031161-35-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(5-fluoroindol-1-yl)-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F4N3O2/c1-19(29,11-27-7-6-12-8-14(21)3-5-17(12)27)18(28)26-15-4-2-13(10-25)16(9-15)20(22,23)24/h2-9,29H,11H2,1H3,(H,26,28)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSAYQVTXBMPRF-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC2=C1C=CC(=C2)F)(C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CN1C=CC2=C1C=CC(=C2)F)(C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preclinical Discovery and Chemical Synthesis Pathways of Ut 155

Rational Drug Design Principles for UT-155 Development

The development of this compound was guided by rational drug design principles aacrjournals.orgnih.gov. Rational drug design is a scientific approach that involves the identification of biomolecular targets associated with diseases and the subsequent design of chemical compounds predicted to bind and interact optimally with these targets drugdesign.orgslideshare.net. This process often begins with knowledge of a biological target's structure and aims to design small molecules that can produce a desired therapeutic effect by interacting with that target slideshare.net.

In the case of this compound, the rational drug design process was based on molecular modeling of the AR ligand-binding domain (LBD) aacrjournals.orgnih.gov. This structure-based approach allows for the design of molecules predicted to specifically fit and interact with the target slideshare.net. The goal was to develop AR degraders with nanomolar to submicromolar potency aacrjournals.org. Molecular modeling was specifically performed to determine the amino acids in the AR-LBD with which this compound interacted, identifying hydrogen bonds with residues such as Q711, R752, N705, and L704 nih.govaacrjournals.org.

Synthetic Methodologies for this compound and its Stereoisomers

The synthesis of this compound and its stereoisomers is a critical aspect of its development. This compound possesses a chiral center researchgate.net, leading to the existence of (S) and (R) enantiomers. Synthetic methodologies are employed to produce these specific chemical structures rsc.orgdovepress.com. The synthesis of this compound, (R)-UT-155, and UT-69 has been reported figshare.com. One study highlights a metabolism-guided approach that involved optimizing substituents on the indole (B1671886) group within the B-ring of this compound to improve stability while retaining potent antagonistic activity nih.gov.

Synthesis of (S)-UT-155

This compound is identified as the (S)-isomer medkoo.comresearchgate.net. The synthesis of (S)-UT-155 involves specific chemical reactions and pathways designed to yield the desired enantiomer. While detailed synthetic procedures for (S)-UT-155 were not extensively described in the provided information beyond its identification as the active isomer, the general principles of organic synthesis, including the use of specific reagents, reaction conditions, and purification techniques, would be applied to selectively synthesize the (S)-enantiomer rsc.orgdovepress.com. The rational design process likely informed the structural features targeted during synthesis aacrjournals.org.

Synthesis and Characterization of (R)-UT-155

The synthesis and characterization of the (R)-enantiomer, (R)-UT-155, were undertaken to investigate the domain important for this compound's function nih.govaacrjournals.org. (R)-UT-155 was synthesized and subsequently characterized to compare its activity and binding profile to that of the (S)-isomer nih.govresearchgate.net.

Characterization studies revealed that (R)-UT-155 was comparable to (S)-UT-155 in its ability to inhibit AR transactivation and promote AR degradation nih.govresearchgate.net. However, radioligand binding assays demonstrated that while the (S)-isomer bound to the AR LBD with a Ki of 267 nM, the (R)-isomer showed significantly weaker binding, failing to bind to the AR LBD until concentrations reached 10,000 nM researchgate.net. This finding was crucial in suggesting that binding to the LBD is not strictly required for the antagonistic and degradation effects observed with this compound nih.govresearchgate.net. Further characterization, including Nuclear Magnetic Resonance (NMR) studies, was used to confirm the binding of this compound (presumably the S isomer) to the AR amino-terminal transcriptional activation domain (AF-1) nih.gov.

Key binding data for this compound and its (R)-isomer are summarized in the table below:

CompoundTargetKi (nM)
This compound (S-isomer)AR-LBD267
(R)-UT-155AR-LBD>10000

Initial Library Screening and Lead Compound Identification

The discovery of this compound involved initial library screening and lead compound identification as part of the preclinical discovery process aacrjournals.orgutrgv.edu. A focused library of small molecules was created based on rational drug design principles and molecular modeling of the AR LBD aacrjournals.org. This library served as the source for identifying potential lead compounds.

Screening platforms are utilized to evaluate the activity of compounds within a library against a specific biological target medchemexpress.comutrgv.educhempass.ai. In the context of this compound's discovery, molecules from the focused library were likely tested in assays designed to measure their ability to bind to the AR and inhibit its activity aacrjournals.org. Initial hits from such screening campaigns are compounds that demonstrate a desired level of activity, such as inhibiting a certain percentage of enzymatic activity or receptor function utrgv.edu.

From this focused library, this compound and UT-69 were selected for more detailed in vitro and in vivo characterization and mechanistic studies aacrjournals.org. This compound was identified as a first-in-class AR antagonist with potent AR degrader activity nih.gov. This process of screening a library and identifying compounds with promising activity represents the initial phase of lead compound identification, where molecules like this compound are recognized as potential therapeutic leads for further development .

Molecular and Cellular Mechanisms of Androgen Receptor Modulation by Ut 155

Androgen Receptor Domain Binding Interactions

The androgen receptor is a multi-domain protein comprising an N-terminal domain (NTD), a DNA-binding domain (DBD), a hinge region, and a ligand-binding domain (LBD) e-century.usmdpi.combioscientifica.com. UT-155 has been shown to interact with both the LBD and the NTD of the AR nih.govnih.govbioscientifica.commdpi.com.

Radioligand binding assays using purified GST-tagged human AR-LBD and 3H-mibolerone have demonstrated that this compound binds to the AR-LBD nih.govoncternal.comaacrjournals.orgresearchgate.nettargetmol.comglpbio.com. The reported binding affinity (Ki) for this compound to the AR-LBD is 267 nM nih.govoncternal.comaacrjournals.orgresearchgate.nettargetmol.comglpbio.com. This indicates that this compound can compete with endogenous androgens for binding to the LBD nih.govoncternal.comaacrjournals.org. Compared to established AR antagonists such as enzalutamide (B1683756), apalutamide (B1683753), and galeterone (B1683757), this compound exhibits a higher binding affinity to the AR-LBD under certain experimental conditions, with approximately an 8- to 10-fold lower Ki value than enzalutamide nih.govoncternal.comaacrjournals.orgresearchgate.net.

Table 1: AR-LBD Binding Affinity (Ki) of this compound and Other Antagonists

CompoundAR-LBD Ki (nM)
This compound267
Enzalutamide>1000
Apalutamide>1000
Galeterone>1000

Source: Data compiled from radioligand binding assays nih.govoncternal.comaacrjournals.orgresearchgate.net. Note: Absolute Ki values may vary depending on experimental conditions nih.govaacrjournals.org.

Beyond the LBD, this compound has also been shown to bind to the AR N-terminal domain (NTD), specifically the Activation Function-1 (AF-1) region nih.govnih.gove-century.usbioscientifica.commdpi.comresearchgate.net. The AR-NTD, particularly the AF-1 domain, is crucial for AR transcriptional activity and can function independently of ligand binding to the LBD e-century.usbioscientifica.comnih.gov. The NTD is known to be an intrinsically disordered region, making standard competitive binding assays challenging nih.govbioscientifica.com. However, studies utilizing techniques such as steady-state fluorescence emission spectroscopy and Nuclear Magnetic Resonance (NMR) have provided evidence for this compound binding to the AF-1 domain nih.govmdpi.comresearchgate.net. Notably, the (R)-enantiomer of this compound, which exhibits significantly weaker binding to the LBD, retains the ability to inhibit AR transactivation and promote AR degradation, suggesting that binding to the AF-1 domain is critical for these effects, independent of strong LBD interaction mdpi.comresearchgate.netresearchgate.net.

The interaction between the AR N-terminus and C-terminus (N-C interaction) is an important event that controls AR-regulated gene expression in response to agonists nih.govoncternal.comaacrjournals.org. This interaction is dependent on agonistic ligands and typically does not occur in the presence of antagonists nih.govoncternal.comaacrjournals.org. The N-C interaction is also important for AR interaction with chromatin nih.govaacrjournals.orgresearchgate.net. Studies utilizing a mammalian two-hybrid assay have demonstrated that this compound significantly inhibits the AR N-C interaction nih.govoncternal.comaacrjournals.orgresearchgate.net. The IC50 values for inhibiting the N-C interaction have been reported to be comparable to this compound's antagonistic IC50 values nih.govoncternal.comaacrjournals.orgresearchgate.net. While UT-69, a related compound, appears to block the N-C interaction immediately upon binding, this compound's inhibition of the N-C interaction may occur as a consequence of AR degradation nih.govaacrjournals.org.

Amino-Terminal Domain (NTD) Activation Function-1 (AF-1) Engagement

Impact on Androgen Receptor Transcriptional Activity

This compound significantly impacts AR transcriptional activity, leading to the inhibition of AR-mediated gene expression nih.govoncternal.comtargetmol.comglpbio.com. This is achieved through a combination of its binding interactions and its ability to induce AR degradation nih.govoncternal.comnih.govaacrjournals.org.

This compound has been shown to potently inhibit AR transactivation induced by agonists such as R1881 nih.govoncternal.comaacrjournals.orgresearchgate.nettargetmol.comglpbio.com. Transactivation studies performed in HEK-293 cells transfected with human AR cDNA and an AR-responsive reporter construct demonstrated that this compound inhibits R1881-induced wild-type AR transactivation with a potency 6- to 10-fold higher than that of enzalutamide nih.govoncternal.comaacrjournals.orgresearchgate.nettargetmol.comglpbio.com. Furthermore, this compound effectively antagonizes both wild-type and certain mutant ARs, including the enzalutamide-resistant W742L mutant, with comparable potency, whereas enzalutamide shows reduced efficacy against the W742L mutant nih.govoncternal.comaacrjournals.orgresearchgate.nettargetmol.comglpbio.com. This compound also inhibits the transactivation activity of constitutively active AR splice variants like AR A/BCD and AR-V7 nih.gov. While this compound shows potent inhibition of AR transactivation, it exhibits minimal cross-reactivity with glucocorticoid receptor (GR) and mineralocorticoid receptor (MR) transactivation at comparable concentrations, although it does inhibit progesterone (B1679170) receptor (PR) transactivation at concentrations similar to those affecting AR nih.govoncternal.comresearchgate.net.

Table 2: Relative Potency of AR Transactivation Inhibition by this compound and Enzalutamide

CompoundRelative Potency vs. Enzalutamide (Wild-type AR)
This compound6- to 10-fold higher
Enzalutamide1-fold (reference)

Source: Data compiled from AR transactivation assays nih.govoncternal.comaacrjournals.orgresearchgate.nettargetmol.comglpbio.com.

Consistent with its ability to inhibit AR transactivation, this compound potently inhibits the expression of endogenous AR-target genes in prostate cancer cell lines nih.govoncternal.comaacrjournals.orgresearchgate.nettargetmol.comglpbio.com. Studies in LNCaP cells, which express wild-type AR, showed that this compound inhibited R1881-induced expression of well-known AR target genes such as PSA (prostate-specific antigen) and FKBP5 at concentrations between 10 and 100 nM, demonstrating 5- to 10-fold better potency than enzalutamide nih.govoncternal.comaacrjournals.orgresearchgate.nettargetmol.comglpbio.com. This compound also effectively inhibited FKBP5 expression in 22RV1 cells, which express AR-V7, while enzalutamide did not nih.gov. The effect of this compound on the expression of early AR-regulated genes like NDRG-1 and MT2A suggests that its inhibition of transcription for these genes is linked to AR degradation rather than immediate competitive displacement of the agonist from the LBD nih.govaacrjournals.orgresearchgate.net.

Table 3: Relative Potency of this compound vs. Enzalutamide in Inhibiting AR Target Gene Expression (LNCaP cells)

AR Target GeneRelative Potency of this compound vs. Enzalutamide
PSA5- to 10-fold better
FKBP55- to 10-fold better

Source: Data compiled from AR target gene expression studies nih.govoncternal.comaacrjournals.orgresearchgate.nettargetmol.comglpbio.com.

This compound's ability to bind to both the LBD and NTD, inhibit the N-C interaction, suppress transactivation, and reduce AR protein levels through degradation contributes to its potent modulation of AR signaling and its efficacy against both full-length AR and AR splice variants nih.govoncternal.comnih.gov.

Inhibition of Androgen Receptor Transactivation

Mechanisms of Androgen Receptor Protein Degradation

This compound effectively reduces the cellular levels of the androgen receptor protein. citeab.comfishersci.fifishersci.filabsolu.ca This degradation is a key aspect of its mechanism of action and contributes to its ability to inhibit AR function. citeab.comfishersci.fifishersci.fi Studies have demonstrated that this compound decreases AR protein expression without affecting AR mRNA levels, indicating a post-transcriptional mechanism is responsible for the reduction in AR protein. citeab.comlabsolu.ca

Role of the Ubiquitin-Proteasome Pathway in this compound-Mediated Degradation

Research indicates that the degradation of AR protein induced by this compound is mediated, at least in part, through the ubiquitin-proteasome pathway. citeab.comfishersci.fiwikipedia.orglabsolu.caalfa-chemistry.comguidetopharmacology.org The ubiquitin-proteasome system is a critical cellular mechanism for the targeted degradation of ubiquitinated proteins. wikipedia.orgailab.bio Experiments using proteasome inhibitors like bortezomib (B1684674) and MG-132 have shown that these agents can reverse or partially reverse the decrease in AR protein levels and the inhibition of AR transactivation caused by this compound. citeab.comfishersci.filabsolu.ca This suggests that this compound treatment leads to the ubiquitination of the AR protein, targeting it for degradation by the proteasome. citeab.comfishersci.filabsolu.ca

Selectivity and Specificity Profiling against Related Nuclear Receptors

Assessment of this compound's activity against other members of the nuclear receptor superfamily is crucial to understand its selectivity profile. Studies have evaluated its interaction and modulation of the Progesterone Receptor (PR), Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR), and Estrogen Receptor (ER). citeab.comfishersci.fifishersci.filabsolu.ca

Cross-Reactivity with Progesterone Receptor (PR)

This compound has been shown to exhibit some cross-reactivity with the Progesterone Receptor (PR). citeab.comfishersci.fifishersci.filabsolu.ca While this compound can inhibit PR-dependent transactivation at concentrations comparable to those affecting AR, it does not appear to significantly impact PR protein levels. citeab.comfishersci.filabsolu.ca This suggests that while this compound can modulate PR transcriptional activity, its effect on PR protein stability and degradation is minimal compared to its effect on AR. citeab.comfishersci.filabsolu.ca

Minimal Interaction with Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR)

Studies have indicated that this compound has minimal interaction and inhibitory effects on the Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR). citeab.comfishersci.fifishersci.filabsolu.ca Inhibition of GR and MR transactivation by this compound occurs only at relatively high concentrations, approximately 10 μmol/L. citeab.comfishersci.fifishersci.fi Furthermore, this compound has been shown to have no effect on GR protein levels. citeab.comfishersci.filabsolu.ca This demonstrates a significant degree of selectivity for AR over GR and MR in terms of protein degradation and potent transcriptional inhibition.

Assessment of Estrogen Receptor (ER) Activity Modulation

Evaluation of this compound's effects on the Estrogen Receptor (ER) has shown minimal modulation. This compound has been reported to have no effect on ER protein levels. citeab.comfishersci.filabsolu.ca While its effect on ER transcriptional activity was assessed in some studies, the primary finding regarding ER selectivity is the lack of impact on receptor protein stability, similar to the observations with PR but in contrast to its effect on AR. citeab.comfishersci.filabsolu.ca

Here is a summary of the selectivity profile of this compound based on transactivation inhibition and protein degradation:

Nuclear ReceptorTransactivation Inhibition PotencyProtein Degradation
Androgen Receptor (AR)High (nM range)Yes
Progesterone Receptor (PR)Comparable to AR (inhibition)No effect
Glucocorticoid Receptor (GR)Low (requires ~10 μM)No effect
Mineralocorticoid Receptor (MR)Low (requires ~10 μM)Not explicitly shown
Estrogen Receptor (ER)Not explicitly quantified in sourcesNo effect

Kinase Selectivity and Off-Target Pathway Analysis

Analysis of this compound's selectivity has included assessments of its cross-reactivity with other nuclear receptors and its potential inhibitory effects on a panel of kinases. Studies have demonstrated that this compound exhibits cross-reactivity with the progesterone receptor (PR), inhibiting its transactivation at concentrations comparable to those affecting AR. However, it shows minimal cross-reactivity with the mineralocorticoid receptor (MR) or glucocorticoid receptor (GR) nih.govoncternal.commedkoo.com.

Crucially, a study specifically designed to determine the cross-reactivity of this compound with a panel of kinases demonstrated no significant inhibition of kinase activity nih.govaacrjournals.orgmedkoo.com. This finding provides strong evidence for the selectivity of this compound towards the AR, suggesting a low likelihood of significant off-target effects mediated through widespread kinase inhibition nih.govaacrjournals.orgmedkoo.com.

Furthermore, mass spectrometry analysis performed in cells treated with this compound indicated that the compound did not inhibit the expression of identified proteins other than the AR nih.govaacrjournals.org. This suggests a degree of specificity in its protein modulation effects, primarily targeting the AR protein itself for degradation rather than broadly impacting cellular protein expression profiles nih.govaacrjournals.orgnih.gov.

While this compound shows selectivity for AR and minimal kinase inhibition, its cross-reactivity with the progesterone receptor should be noted when considering potential off-target effects related to steroid hormone receptors nih.govoncternal.commedkoo.com. However, the lack of significant kinase inhibition and the limited impact on the expression of other proteins identified in mass spectrometry studies support the notion of this compound as a relatively selective AR modulator nih.govaacrjournals.orgmedkoo.comnih.gov.

Data Table 1: Receptor Cross-Reactivity of this compound (Transactivation Inhibition)

ReceptorInhibition by this compound
Androgen Receptor (AR)Potent Inhibition
Progesterone Receptor (PR)Inhibition
Mineralocorticoid Receptor (MR)Minimal Inhibition
Glucocorticoid Receptor (GR)Minimal Inhibition

Based on transactivation studies nih.govoncternal.com.

Data Table 2: Kinase Selectivity of this compound

TargetInhibition by this compound
Panel of KinasesNo Significant Inhibition nih.govaacrjournals.orgmedkoo.com

Data Table 3: Impact of this compound on Protein Expression (Mass Spectrometry)

Protein TypeImpact of this compound Treatment
Androgen Receptor (AR)Expression Inhibited
Other Identified ProteinsExpression Not Inhibited

Based on mass spectrometry analysis in LNCaP cells nih.govaacrjournals.org.

Preclinical Efficacy Studies of Ut 155 in Androgen Receptor Driven Models

In Vitro Cellular Model Systems Investigations

In vitro studies using various prostate cancer cell lines have provided insights into the cellular mechanisms by which UT-155 exerts its effects on androgen receptor signaling.

Inhibition of Androgen Receptor-Positive Cell Line Proliferation and Viability

This compound has demonstrated the ability to inhibit the proliferation of AR-positive prostate cancer cell lines. Studies have shown that this compound inhibits the expression of AR-target genes, such as PSA and FKBP5, in LNCaP cells, which are androgen-sensitive, and in enzalutamide-resistant LNCaP-EnzR cells targetmol.comglpbio.comnih.govoncternal.com. This inhibition of gene expression is associated with a reduction in cell proliferation aacrjournals.org.

Effects on Androgen Receptor Splice Variant Expression (e.g., AR-V7)

A significant finding in the study of this compound is its ability to degrade not only the full-length AR but also its splice variants, including AR-V7 nih.govoncternal.comnih.govnih.govresearchgate.net. AR splice variants, particularly AR-V7, are known to contribute to resistance to conventional AR-targeted therapies like enzalutamide (B1683756) nih.govoncternal.comnih.gov. In 22RV1 cells, which express both full-length AR and AR-V7, this compound treatment resulted in the degradation of both forms of the receptor nih.govresearchgate.net. This degradation of AR variants is considered a key mechanism by which this compound may overcome resistance in CRPC nih.govoncternal.comaacrjournals.org. The effect of this compound on AR-V7-dependent gene expression, such as FKBP5, has been shown to be inhibited by this compound in 22RV1 cells, whereas enzalutamide had no such effect nih.gov.

Cellular Localization and Subcellular Dynamics of Androgen Receptor in Response to this compound

Studies have indicated that this compound influences the cellular localization of the androgen receptor. In enzalutamide-resistant LNCaP and D567es cells, this compound has been shown to inhibit the nuclear localization of both full-length AR and the AR-V567es splice variant oncternal.comresearchgate.net. This suggests that beyond degrading the receptor, this compound may also interfere with its translocation to the nucleus, a crucial step for its transcriptional activity oncternal.comresearchgate.netnih.gov. This multifaceted property of inhibiting nuclear localization in addition to promoting degradation distinguishes this compound oncternal.comresearchgate.net.

In Vivo Xenograft Model Assessments

The preclinical efficacy of this compound has also been evaluated in in vivo xenograft models, which mimic the tumor environment in living organisms.

Efficacy in Suppressing Tumor Growth in Androgen-Dependent Xenografts

This compound has demonstrated efficacy in suppressing tumor growth in androgen-dependent xenograft models. In LNCaP xenografts, this compound treatment inhibited tumor growth with a reported tumor growth inhibition (TGI) of 65% medkoo.comnih.govaacrjournals.org. Consistent with the reduction in tumor volume, tumor weights and tumor PSA levels were also significantly lower in this compound-treated animals medkoo.comnih.govaacrjournals.org.

Response in Enzalutamide-Resistant Xenograft Models

Crucially, this compound has shown activity in xenograft models resistant to enzalutamide. In 22RV1 xenografts, which are AR splice variant-dependent and resistant to enzalutamide, this compound significantly inhibited tumor growth by 53%, while enzalutamide had no significant effect medchemexpress.comtargetmol.comglpbio.comnih.govoncternal.com. Tumor weights and the expression of AR and AR splice variants were significantly lower in this compound-treated animals in this model medchemexpress.comtargetmol.comglpbio.comnih.govoncternal.com. This indicates that this compound can overcome enzalutamide resistance in vivo, likely due to its ability to degrade AR splice variants like AR-V7 nih.govoncternal.comnih.gov.

However, it is worth noting that while this compound showed promising in vitro and xenograft results, studies on its oral administration in rats and its effect on enzalutamide-resistant LNCaP (MR49F) xenografts grown in castrated mice indicated that it failed to significantly inhibit androgen-dependent seminal vesicles weight and tumor growth when dosed orally, suggesting potential pharmacokinetic limitations for oral administration in these specific models herabiolabs.comaacrjournals.org.

Summary of Key Preclinical Findings

Study TypeModel SystemKey FindingCitation
In VitroAR-positive cell linesInhibition of proliferation and AR-target gene expression (PSA, FKBP5). targetmol.comglpbio.comnih.govoncternal.com
In Vitro22RV1 cellsDegradation of full-length AR and AR-V7; Inhibition of AR-V7-dependent gene expression (FKBP5). nih.govoncternal.comnih.govnih.govresearchgate.net
In VitroEnzalutamide-resistant cellsInhibition of nuclear localization of AR and AR splice variants. oncternal.comresearchgate.net
In Vivo XenograftLNCaP xenograftsSignificant inhibition of tumor growth (65% TGI), reduced tumor weight and PSA levels. medkoo.comnih.govaacrjournals.org
In Vivo Xenograft22RV1 xenograftsSignificant inhibition of tumor growth (53%), reduced tumor weight, AR, and AR-SV expression; Overcame enzalutamide resistance. medchemexpress.comtargetmol.comglpbio.comnih.govoncternal.com
In Vivo OralRat and MR49F xenograftsFailed to significantly inhibit seminal vesicles weight or tumor growth when administered orally. herabiolabs.comaacrjournals.org

Preclinical Characterization of the Androgen Receptor Compound this compound

This compound is a chemical compound characterized as a selective and potent antagonist and degrader of the androgen receptor (AR). guidetomalariapharmacology.orglabsolu.catargetmol.comglpbio.com Preclinical investigations have explored its activity in androgen receptor-driven models and its pharmacokinetic profile in non-human species.

Preclinical studies have investigated the efficacy of this compound in models driven by androgen receptor signaling, particularly in the context of prostate cancer. In vitro, this compound demonstrates potent inhibition of R1881-induced wildtype AR transactivation, exhibiting a 6-10-fold higher potency compared to enzalutamide. guidetomalariapharmacology.orglabsolu.caglpbio.com this compound binds to the AR ligand-binding domain (AR-LBD) with a reported binding affinity (Ki) of 267 nM. guidetomalariapharmacology.orgtargetmol.comglpbio.com It has been shown to antagonize both wildtype and mutant ARs comparably. guidetomalariapharmacology.orgglpbio.com Mechanistically, this compound downregulates AR protein levels, with evidence suggesting it promotes degradation potentially through the proteasome pathway. labsolu.caclinisciences.com Studies in LNCaP and AD1 cells have demonstrated that this compound reduces AR expression. targetmol.com

In vivo efficacy has been evaluated in xenograft models. When administered subcutaneously, this compound reduced tumor weights and induced the degradation of full-length AR and the splice variant AR-SV (AR-V7) in 22RV1 cells. Subcutaneous administration also suppressed PSA levels in LNCaP (T877A) tumors. Consistent with these findings, this compound significantly inhibited the growth of 22RV1 xenografts by 53%, a model where enzalutamide showed no effect on tumor growth. guidetomalariapharmacology.orgglpbio.com

However, studies involving oral administration of this compound have indicated limitations. Oral dosing of this compound in rats did not result in a significant inhibition of androgen-dependent seminal vesicles weight. clinisciences.com Similarly, oral administration of this compound failed to inhibit the growth of enzalutamide-resistant LNCaP (MR49F) xenografts in castrated NSG mice. clinisciences.com These results suggest challenges with the oral efficacy of this compound in these preclinical models.

Modulation of Tumor-Associated Biomarkers in Xenograft Studies

In preclinical xenograft studies where this compound demonstrated efficacy, modulation of tumor-associated biomarkers was observed. In the 22RV1 xenograft model, treatment with this compound led to significantly lower tumor weights, reduced PSA levels, and decreased expression of both AR and AR-SV compared to control groups. guidetomalariapharmacology.orgglpbio.com The suppression of PSA in LNCaP (T877A) tumors following subcutaneous administration of this compound further supports its impact on AR-driven gene expression in vivo. The activity of this compound against AR variants, such as AR-V7, is notable, as these variants are implicated as predictive biomarkers of resistance to AR-targeted therapies in castration-resistant prostate cancer. guidetomalariapharmacology.orglabsolu.caglpbio.com

Pharmacokinetic Characterization in Preclinical Species (excluding human data)

Preclinical pharmacokinetic characterization of this compound has identified certain properties. This compound has been described as a first-generation molecule with suboptimal pharmacokinetic characteristics. targetmol.comclinisciences.com Efforts involving lead optimization were undertaken to identify molecules with improved pharmacokinetic profiles while retaining desired degradation properties. targetmol.com

Metabolic Stability and Clearance Profiles

In vitro studies evaluating the metabolic stability of this compound in liver microsomes from preclinical species and humans have been conducted. Data from mouse and human liver microsomes indicate rapid clearance and a short half-life for this compound. clinisciences.com Specifically, the half-life in human liver microsomes was reported as 12.34 minutes, suggesting that this compound contains a metabolically labile site. Metabolic stability assays, typically involving incubation with liver microsomes or hepatocytes from various species including mouse, rat, dog, and monkey, are standard methods used to assess the rate of compound disappearance and predict in vivo hepatic clearance. Liver metabolism represents a significant route of elimination for many compounds in animals. Strategies, such as modifying the indole (B1671886) ring structure of this compound, were explored to improve its metabolic stability.

Table 1: In Vitro Metabolic Stability of this compound

ModelHalf-life (approx.)
Human Liver Microsomes12.34 minutes
Mouse Liver MicrosomesRapid clearance

Note: Data compiled from preclinical metabolic stability studies.

Oral Bioavailability and Distribution

The in vivo efficacy studies involving oral administration of this compound in rats and mice xenograft models suggest limitations in oral bioavailability or rapid systemic clearance following oral absorption. clinisciences.com The failure to significantly inhibit seminal vesicles weight in orally dosed rats and the lack of growth inhibition in orally dosed mouse xenografts point towards insufficient systemic exposure via this route. clinisciences.com Preclinical pharmacokinetic assessments in species such as rats and mice are commonly used to evaluate oral bioavailability and distribution. While specific quantitative data on the oral bioavailability and distribution of this compound in preclinical species were limited in the available information, the observed lack of oral efficacy in vivo is indicative of unfavorable pharmacokinetic properties via the oral route.

Comparative Analysis and Structure Activity Relationships Sar of Ut 155 Analogs

Structural Modifications and Design Principles for Next-Generation SARDs

The design of next-generation SARDs based on the UT-155 framework has primarily focused on addressing limitations such as metabolic instability while retaining or enhancing AR antagonism and degradation capabilities. This compound itself was developed from UT-69 through cyclization of a tertiary amine into indolyl and indolinyl classes of analogs, which led to improved pharmacokinetic properties despite a potential reduction in AR inhibitory potency compared to UT-69 in some contexts. researchgate.netmdpi.com

Strategies for developing improved analogs have included modifying the 2- and 3-positions of the indole (B1671886) ring in this compound to enhance metabolic stability. nih.gov These modifications have aimed to increase the compound's half-life in liver microsomes while maintaining potent AR antagonist activity. nih.gov The goal is to develop molecules with stronger AR binding and significantly longer half-lives compared to this compound, which has a relatively short metabolic half-life in human liver microsomes (approximately 12.34 minutes). nih.gov

Comparative Evaluation with Other Selective Androgen Receptor Degraders (e.g., UT-69, UT-34, Z15)

This compound belongs to the UT-series of SARDs, which also includes UT-69 and UT-34. mdpi.commdpi.comnih.gov These compounds were designed through structural modifications of AR antagonists and the AR agonist enobosarm. mdpi.comnih.gov

UT-69: UT-69 is an earlier compound in the series from which this compound was developed. mdpi.comresearchgate.net Both UT-69 and this compound have shown binding affinity with the AR ligand-binding domain (LBD). mdpi.comresearchgate.net UT-69 demonstrated poor metabolic stability, which led to the development of the more stable indolyl and indolinyl analogs, including this compound. researchgate.netmdpi.com

UT-34: UT-34 is another SARD in the UT series. mdpi.commdpi.comnih.gov Unlike UT-69 and this compound, UT-34 has a low binding affinity for the AR LBD but maintains binding to the AF-1 domain in the N-terminal domain (NTD). mdpi.comresearchgate.netnih.gov UT-34 requires the tau-5 region of AF-1 to promote AR degradation via the ubiquitin-proteasome pathway, degrading both AR-FL and AR-SVs. mdpi.com While UT-34 has shown promising preclinical results against enzalutamide-resistant CRPC, its degradation potency for ARVs might be limited. nih.govmedchemexpress.com UT-34 has also demonstrated selectivity for AR over other receptors like GR and ER. medchemexpress.comresearchgate.net

Z15: Z15 is a distinct dual-function small molecule that acts as both an AR antagonist and a selective AR degrader. nih.govnih.gov It has been shown to bind directly to both the AR LBD and the AR AF1 domain, promoting AR and ARV7 degradation through the proteasome pathway. nih.govelifesciences.org Z15 has demonstrated efficacy against AR LBD mutations, AR amplification, and ARVs-induced resistance in preclinical models. nih.govelifesciences.org While potent, the AR degradation potency of Z15 may be less strong compared to some AR-targeted PROTAC molecules like ARV-110. nih.govelifesciences.org

Comparative studies have indicated that this compound and UT-69 were more potent than enzalutamide (B1683756) in inhibiting AR target genes in certain prostate cancer cell lines. researchgate.netglpbio.com

Here is a comparative overview of some SARDs:

CompoundPrimary Target Domain(s)LBD Binding AffinityAR Degradation MechanismEfficacy against AR-SVsMetabolic Stability
This compoundAF-1, LBDBinds mdpi.comresearchgate.netglpbio.comUbiquitin-proteasome nih.govDegrades mdpi.comresearchgate.netLimited nih.gov
UT-69AF-1, LBDBinds mdpi.comresearchgate.netUbiquitin-proteasome nih.govDegrades mdpi.comresearchgate.netPoor researchgate.netmdpi.com
UT-34AF-1Low mdpi.comresearchgate.netnih.govUbiquitin-proteasome mdpi.comDegrades mdpi.com, potentially limited for ARVs nih.govImproved patsnap.com
Z15LBD, AF1Binds nih.govelifesciences.orgProteasome pathway nih.govelifesciences.orgDegrades ARV7 nih.govelifesciences.orgNot specified in provided text

Enantiomeric Studies: Functional Differences between (S)-UT-155 and (R)-UT-155

This compound possesses a chiral center, resulting in (S) and (R) enantiomers. Studies have investigated the functional differences between (S)-UT-155 and (R)-UT-155 (also referred to as UT-123). researchgate.netmedchemexpress.combioscience.co.uk

Radioligand binding assays have shown that the (S)-isomer binds to the AR LBD with a measurable Ki value (e.g., 267 nM), while the (R)-isomer exhibits significantly weaker binding to the AR LBD, failing to bind effectively even at much higher concentrations (e.g., up to 10,000 nM). researchgate.netglpbio.com

Interestingly, despite the marked difference in LBD binding, (R)-UT-155 has been found to selectively interact with the AR AF-1 region and does not bind to the LBD. mdpi.comresearchgate.netnih.govresearchgate.net Furthermore, (R)-UT-155 has demonstrated comparable potency to (S)-UT-155 in inhibiting AR transactivation and promoting AR degradation. researchgate.net (R)-UT-155 also inhibited the proliferation of LNCaP cells and the expression of the AR-target gene FKBP5 at concentrations similar to those observed with this compound. researchgate.net This suggests that while the (S)-isomer engages both LBD and AF-1, the (R)-isomer primarily exerts its effects through interaction with the AF-1 domain, leading to AR degradation. mdpi.comresearchgate.netnih.govresearchgate.net

Indolyl and Indolinyl Analogs: Impact on Potency and Pharmacokinetic Properties

The development of this compound from UT-69 involved the cyclization of a tertiary amine into indolyl and indolinyl structures. mdpi.comresearchgate.netmdpi.com This structural modification was specifically aimed at improving the poor metabolic stability observed with UT-69. researchgate.netmdpi.com

The introduction of the indolyl and indolinyl moieties in compounds like this compound resulted in improved pharmacokinetic properties compared to their precursor. researchgate.netmdpi.com While this cyclization led to enhanced stability, it was noted that this compound had reduced AR inhibitory potency compared to UT-69 in some assays. researchgate.netmdpi.com However, the improved pharmacokinetic profile of this compound allowed for observed in vivo activity. researchgate.netmdpi.com

Further SAR studies have focused on modifying the 2- and 3-positions of the indole ring in this compound to further optimize metabolic stability and improve antimitotic effects. nih.gov These efforts have led to the identification of new indole analogs with significantly improved half-lives in human liver microsomes while retaining potent AR antagonist activity. nih.gov

Development of Novel Scaffolds based on this compound Framework

The this compound framework, particularly its ability to target the AR AF-1 domain and induce degradation, has served as a basis for the development of novel scaffolds for SARDs. mdpi.compatsnap.comfigshare.com

Replacing the indolyl moiety of this compound with different heterocycles, such as halogen-substituted pyrazole (B372694) or triazole rings, has led to the discovery of new molecules on novel scaffolds, exemplified by UT-34 and other compounds. mdpi.compatsnap.comfigshare.comnih.govnih.gov These novel pyrazol-1-yl-propanamide scaffolds have demonstrated potent AR antagonist activities, improved pharmacokinetic properties, and broad-spectrum AR antagonist properties, including efficacy in models of enzalutamide resistance. patsnap.comnih.gov

These studies highlight that modifications to the B-ring structural element (like the indolyl group in this compound) in the general nonsteroidal antiandrogen pharmacophore can lead to novel scaffolds with unique SARD and pan-antagonist activities. patsnap.comfigshare.comnih.govnih.gov The development of these new scaffolds represents an advancement in the search for novel AR antagonists effective against resistant prostate cancers. patsnap.comnih.govnih.gov

Advanced Research Methodologies Applied to Ut 155 Studies

Molecular Modeling and Computational Simulations for Receptor Interaction Prediction

Molecular modeling and computational simulations have played a significant role in understanding how UT-155 interacts with the androgen receptor researchgate.netaacrjournals.orgfigshare.com. Rational drug design based on molecular modeling of the AR LBD was utilized in the creation of the small molecule library from which this compound was selected nih.govaacrjournals.orgoncternal.com. Molecular modeling was specifically performed to identify the amino acids in the AR-LBD that interact with this compound researchgate.netaacrjournals.org. These studies predicted that this compound forms hydrogen bonds with specific amino acids in the AR-LBD, including Q711, R752, N705, and L704 researchgate.netaacrjournals.org.

Site-Directed Mutagenesis for Critical Residue Identification

Site-directed mutagenesis is a technique used to introduce specific changes into a DNA sequence to alter the corresponding protein and study the functional importance of specific amino acid residues neb.comresearchgate.net. In the study of this compound, site-directed mutagenesis was employed to determine the functional importance of the amino acids in the AR-LBD that were predicted by molecular modeling to interact with this compound researchgate.netaacrjournals.org. By mutating these specific residues (Q711A, L704A, R752L, and N705A) in the AR, researchers could assess the impact of these changes on AR transactivation and the effect of this compound on the mutant receptors researchgate.net. These experiments confirmed that mutating these amino acids compromised the ability of the agonist R1881 to activate the AR, highlighting their critical role in receptor function and interaction researchgate.net.

Biophysical Characterization Techniques

Biophysical techniques provide valuable insights into the molecular interactions between a small molecule like this compound and its target protein, the AR.

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time helsinki.fimdpi.com. The Biacore method, which utilizes SPR, was employed to measure protein-protein and protein-small molecule interactions in this compound studies nih.govaacrjournals.org. SPR was used to confirm the results obtained through fluorescence emission spectra regarding the binding of this compound to the AR AF-1 domain nih.govaacrjournals.org. In this assay, AR AF-1 protein was immobilized on a Biacore chip, and the interaction with this compound was measured nih.govaacrjournals.org.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and Saturation Transfer Difference (STD-NMR), is a powerful technique for studying the structure and interactions of molecules nih.govaacrjournals.orgoncternal.com. NMR studies were performed to confirm the binding of this compound to the AR-AF-1 domain nih.govaacrjournals.orgoncternal.com. Specifically, 1H NMR was utilized, and the intensity of nuclear spin was measured at different magnetic fields to assess binding nih.govaacrjournals.org. STD-NMR, which is based on the nuclear Overhauser effect, was also used as a confirmatory experiment to determine the binding or interaction of this compound with the receptor nih.govaacrjournals.org. These NMR studies indicated that this compound has significant affinity for AF-1, suggesting a binding strong enough to mediate some of its unique characteristics nih.govaacrjournals.org. Further experiments using smaller fragments of the AF-1 region helped to determine the precise location within AF-1 where this compound binds oncternal.com.

Surface Plasmon Resonance (SPR)

Cellular and Molecular Assays

A range of cellular and molecular assays have been utilized to investigate the effects of this compound on AR function and expression in biological systems. These assays provide crucial data on the compound's activity in relevant cell lines.

Luciferase assays have been performed to assess the effect of this compound on AR transactivation researchgate.netnih.govoncternal.com. These assays typically involve transfecting cells with plasmids containing an AR-responsive reporter gene linked to luciferase, and measuring luciferase activity after treatment with this compound researchgate.netnih.govoncternal.com. This compound has been shown to potently inhibit R1881-induced wildtype AR transactivation with higher potency than enzalutamide (B1683756) in HEK-293 cells researchgate.nettargetmol.commedchemexpress.com.

Western blotting has been used to evaluate the effect of this compound on AR protein levels nih.govoncternal.com. This technique allows researchers to visualize and quantify the amount of AR protein in cell lysates after treatment with this compound nih.govoncternal.com. Studies using Western blot have demonstrated that this compound reduces AR expression and promotes the degradation of both wild-type AR and AR splice variants in various prostate cancer cell lines nih.govnih.govoncternal.com.

Real-time PCR has been employed to measure the expression of AR-target genes after this compound treatment nih.govaacrjournals.orgoncternal.com. By quantifying mRNA levels of genes known to be regulated by AR, such as PSA and FKBP5, researchers can assess the impact of this compound on AR transcriptional activity nih.govaacrjournals.orgoncternal.com. This compound has been shown to inhibit the expression of these target genes in prostate cancer cell lines nih.govaacrjournals.orgoncternal.com.

Cell proliferation assays have been conducted to determine the effect of this compound on the growth of cancer cells researchgate.netnih.govaacrjournals.org. These assays measure the ability of this compound to inhibit the proliferation of AR-dependent cancer cells researchgate.netnih.govaacrjournals.org. This compound has been shown to inhibit the growth of LNCaP cells and the growth of 22RV1 xenografts researchgate.netnih.govaacrjournals.orgtargetmol.comglpbio.com.

Other cellular and molecular studies include assessing the effect of this compound on AR N-C interaction, evaluating its selectivity against other nuclear receptors like PR, GR, and MR, and performing mass spectrometry to determine its effect on the expression of other proteins researchgate.netnih.govoncternal.com. These studies have indicated that this compound significantly inhibited the AR N-C interaction and showed selectivity for AR over GR and MR at certain concentrations, although it did show cross-reactivity with PR researchgate.netnih.govoncternal.com. Mass spectrometry results suggested that this compound did not inhibit the expression of other identified proteins besides AR, supporting its selectivity researchgate.netnih.gov.

Here is a summary of some research findings discussed:

Assay TypeFindingReference
Radioligand Binding Assay (AR-LBD)This compound binds to AR-LBD with a Ki of 267 nM. nih.govaacrjournals.orgtargetmol.commedchemexpress.comglpbio.com nih.govaacrjournals.orgtargetmol.commedchemexpress.comglpbio.com
Transactivation Assay (HEK-293)This compound inhibits R1881-induced wildtype AR transactivation with 6-10-fold higher potency than enzalutamide. researchgate.nettargetmol.commedchemexpress.comglpbio.com researchgate.nettargetmol.commedchemexpress.comglpbio.com
Gene Expression (LNCaP cells)This compound inhibits R1881-induced PSA and FKBP5 gene expression (10-100 nM range) with 5-10-fold better potency than enzalutamide. researchgate.netnih.govaacrjournals.orgoncternal.comtargetmol.comglpbio.com researchgate.netnih.govaacrjournals.orgoncternal.comtargetmol.comglpbio.com
Western Blot (22RV1 cells)This compound reduces expression of AR and AR-SV. nih.gov nih.gov
Cell Proliferation (LNCaP cells)This compound inhibited the proliferation of LNCaP cells. researchgate.netaacrjournals.org researchgate.netaacrjournals.org
Xenograft Study (22RV1)This compound significantly inhibits the growth of 22RV1 xenografts by 53%. aacrjournals.orgtargetmol.comglpbio.com aacrjournals.orgtargetmol.comglpbio.com
NMR (AR-AF-1)This compound binds to the AR-AF-1 domain. nih.govaacrjournals.orgoncternal.com nih.govaacrjournals.orgoncternal.com
SPR (AR-AF-1)This compound has significant affinity for AF-1. nih.govaacrjournals.org nih.govaacrjournals.org

Luciferase-Based Transactivation Assays

Luciferase-based transactivation assays are a widely used method to quantify the functional activity of nuclear receptors like the androgen receptor and assess the impact of compounds such as this compound on this activity. These assays typically involve transfecting cells, often human embryonic kidney (HEK293) cells, with plasmids containing the human AR cDNA, an AR-responsive reporter gene (such as one linked to a Probasin or Glucocorticoid Response Element (GRE) promoter element driving luciferase expression), and a control reporter (like CMV-Renilla luciferase) for normalization. aacrjournals.orgnih.govresearchgate.netoncternal.com

In studies involving this compound, cells are treated with an androgen receptor agonist, such as R1881, to activate AR-mediated transcription, and concurrently with varying concentrations of this compound. aacrjournals.orgnih.govresearchgate.netoncternal.commedchemexpress.com The luciferase activity measured reflects the level of AR transactivation. This compound has been shown to potently inhibit R1881-induced wild-type AR transactivation, demonstrating 6-10-fold higher potency than enzalutamide in some studies. researchgate.netoncternal.commedchemexpress.com These assays have also been instrumental in evaluating this compound's activity against various AR mutants, such as the W742L mutant, showing comparable antagonism to wild-type AR, unlike enzalutamide which exhibits reduced potency against this mutant. researchgate.netoncternal.commedchemexpress.com

Data from luciferase transactivation assays highlight this compound's efficacy as an AR antagonist. An example of findings from such assays is presented in the table below:

CompoundAR TypeAgonist (0.1 nM R1881)IC50 (nM)Fold Potency vs. Enzalutamide
This compoundWild-typePresent[Specific value from search results, e.g., ~10-100 nM range mentioned for gene expression inhibition which correlates with transactivation]6-10x
EnzalutamideWild-typePresent[Specific value from search results]1x
This compoundW742L MutantPresentComparable to Wild-type~2x higher
EnzalutamideW742L MutantPresentWeaker than Wild-type1x

Note: Specific IC50 values for transactivation were described as comparable to antagonistic IC50 in one source oncternal.com, and gene expression inhibition was noted between 10 and 100 nM medchemexpress.comglpbio.com. Precise IC50 values for transactivation were not consistently provided as numerical data in the snippets, but the relative potency compared to enzalutamide was reported.

These assays have also been used to assess this compound's cross-reactivity with other nuclear receptors like the progesterone (B1679170) receptor (PR), mineralocorticoid receptor (MR), and glucocorticoid receptor (GR), showing minimal cross-reactivity with MR and GR, although some cross-reactivity with PR was observed. aacrjournals.orgnih.govresearchgate.netoncternal.com

Competitive Radioligand Binding Assays

Competitive radioligand binding assays are employed to determine the binding affinity of a compound to a specific receptor, such as the AR ligand-binding domain (LBD). This method typically involves incubating purified AR-LBD protein with a radiolabeled high-affinity ligand, such as 3H-mibolerone, in the presence of varying concentrations of the competing compound, this compound. aacrjournals.orgnih.govresearchgate.netoncternal.com The extent to which this compound displaces the radiolabeled ligand from the AR-LBD is measured, allowing for the calculation of its binding affinity, expressed as a Ki value.

Studies using this methodology have shown that this compound binds to the AR-LBD with a Ki of 267 nM. aacrjournals.orgnih.govresearchgate.netoncternal.commedchemexpress.comglpbio.com This binding affinity is reported to be significantly lower (indicating higher affinity) than that of known antagonists like enzalutamide, apalutamide (B1683753), and galeterone (B1683757) under similar experimental conditions. nih.govresearchgate.netoncternal.com

A comparison of binding affinities determined by competitive radioligand binding assays is shown below:

CompoundTargetKi (nM)
This compoundAR-LBD267
EnzalutamideAR-LBD>1000
ApalutamideAR-LBD>1000
GaleteroneAR-LBD>1000

Data derived from competitive radioligand binding assays using purified GST-AR-LBD and 1 nM 3H-mibolerone. nih.govresearchgate.netoncternal.com

Furthermore, competitive radioligand binding assays have been used to investigate the binding characteristics of different isomers of this compound. For instance, the S-isomer of this compound bound to the AR LBD with a Ki of 267 nM, while the R-isomer showed significantly weaker binding, failing to bind until concentrations reached 10,000 nM. researchgate.netresearchgate.net

Immunoblotting and Protein Degradation Assays

Immunoblotting, also known as Western blotting, is a fundamental technique used to detect and quantify specific proteins in a sample. In the context of this compound research, immunoblotting is crucial for assessing the compound's effect on the protein levels of the androgen receptor and its splice variants (AR-SVs). aacrjournals.orgnih.govosu.eduresearchgate.net

Studies have utilized immunoblotting to demonstrate that this compound treatment leads to a reduction in AR protein levels in various cell lines, including LNCaP and 22RV1 cells. aacrjournals.orgnih.govosu.eduresearchgate.net This reduction is often observed in a concentration-dependent manner. osu.edu Importantly, immunoblotting has revealed that this compound can induce the degradation of both full-length AR and AR-SVs, such as AR-V7, which are often implicated in resistance to AR-targeted therapies. aacrjournals.orgnih.govresearchgate.net

Protein degradation assays, often performed in conjunction with immunoblotting, help to determine the mechanism and rate of protein turnover. By treating cells with this compound in the presence or absence of protein synthesis inhibitors like cycloheximide (B1669411) or proteasome inhibitors like bortezomib (B1684674) or MG-132, researchers can ascertain if the decrease in AR protein is due to enhanced degradation and identify the proteolytic pathway involved. aacrjournals.orgnih.govresearchgate.net Immunoblotting results have indicated that this compound-induced AR degradation is likely mediated through the proteasome pathway, as the reduction in AR protein levels caused by this compound can be reversed by treatment with proteasome inhibitors. aacrjournals.orgnih.gov

Representative findings from immunoblotting experiments showing the effect of this compound on AR protein levels are summarized below:

Cell LineTreatment (this compound Concentration)AR Protein Level (% of Vehicle)AR-SV Protein Level (% of Vehicle)
LNCaP10 µM (9 hours)~60%Not applicable
22RV1[Various concentrations]DecreasedDecreased
SNU4230.1 µM (24 hours)ReducedNot specified

These studies underscore this compound's ability to act as a selective androgen receptor degrader (SARD). nih.govmedchemexpress.com

Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis

Real-Time Polymerase Chain Reaction (RT-PCR), also known as quantitative PCR (qPCR), is a sensitive technique used to measure the expression levels of specific genes. In the context of this compound research, RT-PCR is employed to evaluate the compound's impact on the transcription of AR-target genes. aacrjournals.orgnih.govresearchgate.netoncternal.comglpbio.comresearchgate.net

By quantifying the mRNA levels of genes known to be regulated by the androgen receptor, such as Prostate-Specific Antigen (PSA) and FKBP5, researchers can assess the functional consequence of this compound's interaction with the AR. aacrjournals.orgnih.govresearchgate.netoncternal.commedchemexpress.comglpbio.comresearchgate.net Studies have shown that this compound potently inhibits the R1881-induced expression of these AR-target genes in various cell lines, including LNCaP and 22RV1 cells. aacrjournals.orgnih.govresearchgate.netoncternal.commedchemexpress.comglpbio.comresearchgate.net

RT-PCR experiments have demonstrated that this compound can inhibit the expression of PSA and FKBP5 between concentrations of 10 and 100 nM, showing better potency than enzalutamide in LNCaP cells. medchemexpress.comglpbio.com Furthermore, RT-PCR has been used to investigate the effects of this compound on the expression of early response genes like NDRG1 and MT2A, providing insights into whether this compound's inhibitory effect on transcription is solely dependent on AR degradation or involves other mechanisms. aacrjournals.orgnih.govoncternal.com Findings suggest that this compound's inhibition of these early genes correlates with the timing of AR degradation. aacrjournals.orgnih.govoncternal.com

A summary of findings from RT-PCR analysis on AR-target gene expression is presented below:

Cell LineGene TargetTreatment (this compound Concentration)Effect on Gene Expression (vs. Agonist)Potency vs. Enzalutamide
LNCaPPSA10-100 nMInhibition5-10 fold better
LNCaPFKBP510-100 nMInhibition5-10 fold better
22RV1FKBP5[Various concentrations]InhibitionMore potent

Data indicates inhibition of R1881-induced gene expression. aacrjournals.orgnih.govresearchgate.netoncternal.commedchemexpress.comglpbio.comresearchgate.net

RT-PCR studies also confirm this compound's ability to inhibit gene expression driven by AR-SVs, such as AR-V7, in cell lines like 22RV1. nih.govresearchgate.net

Mammalian Two-Hybrid Systems

Mammalian two-hybrid systems are powerful tools for investigating protein-protein interactions within the cellular environment of mammalian cells. nih.govtakarabio.compromega.co.ukchem-agilent.com This technique is based on reconstituting a functional transcription factor by bringing together a DNA-binding domain (DBD) fused to one protein of interest (the "bait") and a transcriptional activation domain (AD) fused to a second protein of interest (the "prey"). nih.govtakarabio.compromega.co.ukchem-agilent.com If the bait and prey proteins interact, the DBD and AD are brought into close proximity, activating the transcription of a downstream reporter gene, such as luciferase or secreted alkaline phosphatase (SEAP). nih.govtakarabio.compromega.co.ukchem-agilent.com

In the context of this compound research, mammalian two-hybrid systems have been utilized to study the interaction between different domains of the androgen receptor, specifically the N-terminal domain (NTD) and the ligand-binding domain (LBD), and how this compound might influence this interaction. nih.govoncternal.com The interaction between the NTD and LBD, known as the N-C interaction, is crucial for full AR transcriptional activity.

Studies using a mammalian two-hybrid assay with constructs expressing the AR-LBD fused to a DBD and the AR-NTD fused to an AD have shown that this compound can significantly inhibit this N-C interaction. nih.govoncternal.com The IC50 values for inhibiting the N-C interaction were reported to be comparable to this compound's antagonistic IC50 values determined in transactivation assays. nih.govoncternal.com

While this compound competes for binding to the LBD, its inability to immediately inhibit the expression of certain early response genes suggests that its primary mechanism of blocking AR function, including the N-C interaction, is a consequence of AR degradation rather than direct competitive antagonism at the LBD leading to a conformational change that disrupts the N-C interaction. aacrjournals.orgnih.govoncternal.com

Mass Spectrometry-Based Proteomics

Mass spectrometry (MS)-based proteomics is a comprehensive analytical approach used to identify, characterize, and quantify proteins in biological samples. acs.orgworldscientific.comcuni.cz This technique involves digesting proteins into peptides, which are then separated and analyzed by a mass spectrometer to determine their mass-to-charge ratios and fragmentation patterns. worldscientific.comcuni.cz This data is then used to identify the original proteins and often to quantify their relative or absolute abundance. worldscientific.comcuni.cz

In this compound studies, mass spectrometry has been applied to investigate the compound's selectivity and its broader impact on the cellular proteome. One study performed mass spectrometry on LNCaP cells treated with this compound to assess its effect on the expression of various proteins. aacrjournals.org The results from this analysis indicated that this compound did not significantly inhibit the expression of proteins other than the androgen receptor, providing evidence for its selectivity towards AR. aacrjournals.org

While the search results specifically mention the use of mass spectrometry to confirm this compound's selectivity by showing it primarily affects AR protein levels aacrjournals.org, mass spectrometry-based proteomics can also be used in broader applications related to this compound research, such as:

Identifying proteins that interact with this compound: Affinity purification coupled with mass spectrometry could potentially identify proteins that directly bind to this compound or are part of protein complexes modulated by this compound.

Global proteomic profiling: Analyzing the entire proteome of cells treated with this compound under different conditions could reveal broader cellular pathways affected by the compound and provide a more comprehensive understanding of its biological effects.

Quantifying changes in protein abundance: Quantitative proteomics approaches can precisely measure the changes in the levels of thousands of proteins in response to this compound treatment, offering insights beyond just AR degradation.

Future Research Directions and Broader Academic Implications

Elucidation of Novel Resistance Mechanisms to SARDs

While SARDs like UT-155 offer a promising approach to circumvent resistance mechanisms associated with traditional AR antagonists, such as LBD mutations, AR overexpression, and splice variants, the potential for resistance to SARDs themselves exists and warrants further investigation oaepublish.comnih.gov. Understanding how cancer cells might develop resistance to the degradation mechanism induced by this compound is crucial for the long-term efficacy of this class of drugs. This could involve exploring alterations in the ubiquitin-proteasome pathway, which is implicated in this compound-dependent AR degradation, or the emergence of AR variants that are not effectively targeted by this compound nih.govoaepublish.com. Research into novel resistance mechanisms would involve detailed studies of cell lines and potentially patient samples that develop resistance to this compound in preclinical models.

Optimization of this compound Analogs for Enhanced Efficacy and Mechanistic Specificity

This compound emerged from structure-activity relationship (SAR) exploration of earlier compounds like UT-69 mdpi.comresearchgate.net. While this compound has demonstrated potent inhibition of AR transactivation and degradation of both wild-type AR and splice variants, including AR-V7, further optimization of its analogs is a key research direction nih.govaacrjournals.org. This includes improving pharmacokinetic properties, which have been identified as a challenge for some UT series compounds researchgate.net. Future research aims to develop analogs with enhanced potency, improved selectivity for AR over other steroid receptors like progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), and potentially more specific targeting of particular AR domains or variants medkoo.commedchemexpress.comnih.gov. Studies involving the synthesis and biological evaluation of new molecules based on the this compound scaffold are ongoing to identify candidates with superior therapeutic profiles researchgate.netresearchgate.net.

Exploration of Combination Strategies with Other Modalities in Preclinical Settings

The potential for combining this compound with other therapeutic modalities in preclinical models is an important area of future research. Given that this compound targets the AR signaling axis, combining it with agents that target alternative pathways involved in cancer progression or resistance could lead to synergistic effects nih.govresearchgate.net. This could include combination studies with chemotherapy, immunotherapy, or targeted therapies that address AR-independent resistance mechanisms or other crucial signaling pathways in cancer cells nih.gov. Preclinical studies evaluating the efficacy of this compound in combination with other drugs in various cancer models, particularly those resistant to current standard treatments, are necessary to identify promising combinations for future clinical translation nih.govdarmzentrum-bern.ch.

Investigating this compound in Other Androgen Receptor-Related Biological Processes or Pathologies

Beyond its primary focus in castration-resistant prostate cancer (CRPC), this compound's activity as an AR antagonist and degrader suggests potential applications in other biological processes or pathologies where AR plays a significant role medkoo.com. This could include investigating its effects in other AR-driven cancers or in non-malignant conditions influenced by aberrant AR signaling. For instance, exploring its impact on AR-related conditions like spinal bulbar muscular atrophy (SBMA), although the mechanism might differ, could be a potential avenue researchgate.netgenecards.org. Research could also delve into the topical application of SARDs for localized AR-driven conditions, such as certain skin disorders, aiming to achieve local therapeutic effects without systemic antiandrogenism google.com.

Contribution of this compound Research to the Understanding of Androgen Receptor Biology

Research on this compound has significantly contributed to the understanding of AR biology, particularly regarding the targeting of the AR amino-terminal domain (NTD) and the mechanism of AR degradation nih.govbioscientifica.comnih.gov. The finding that this compound binds to the AF-1 region of the AR-NTD, a domain not previously targeted for degradation, has provided novel insights into AR function and potential therapeutic strategies nih.govresearchgate.netbioscientifica.com. Further studies on how this compound induces AR degradation through the ubiquitin-proteasome pathway will continue to enhance our understanding of AR protein homeostasis nih.govoaepublish.com. Research into the distinct binding profiles and mechanisms of action of this compound and its analogs, such as the difference between the S and R enantiomers in their interaction with AR domains, contributes valuable knowledge to the complex nature of AR signaling and its multivalent interactions mdpi.comresearchgate.netmedchemexpress.comtargetedonc.com. This ongoing research not only advances the development of AR-targeted therapies but also deepens the fundamental understanding of nuclear receptor biology.

Q & A

What is the molecular mechanism by which UT-155 degrades both full-length androgen receptor (AR-FL) and splice variants (AR-SVs)?

This compound functions as a selective androgen receptor degrader (SARD) by binding to two distinct domains of AR: the N-terminal activation function-1 (AF-1) region (residues 244–360) and the ligand-binding domain (LBD) . This dual binding destabilizes AR-FL and AR-SVs, leading to proteasomal degradation. Competitive binding assays and cycloheximide chase experiments confirmed that this compound reduces AR protein levels by enhancing ubiquitination and proteasome-dependent degradation, even in enzalutamide-resistant models . The enantiomer (R)-UT-155 selectively binds AF-1 but not LBD, highlighting the structural specificity required for degradation .

How does this compound overcome resistance mechanisms in castration-resistant prostate cancer (CRPC) models?

In CRPC cell lines (e.g., 22Rv1, LNCaP-95) and xenografts, this compound degrades AR-SVs such as AR-V7, which lack LBD and evade traditional anti-androgens like enzalutamide. By targeting AF-1, this compound disrupts transcriptional activity and reduces tumor growth in vivo at doses of 100 mg/kg . Proteasome inhibitors (e.g., bortezomib) reverse this compound’s effects, confirming the degradation pathway . This mechanism contrasts with AR antagonists that solely target LBD, addressing a critical gap in treating AR-SV-driven resistance .

What experimental models and endpoints validate this compound’s efficacy in preclinical studies?

Key models include:

  • In vitro : AR transactivation assays (IC50 = 78 nM for AR inhibition) , proliferation assays in LNCaP (androgen-sensitive) and MR49F (enzalutamide-resistant) cells .
  • In vivo : LNCaP xenograft castration models and MR49F-resistant xenografts, with tumor volume reduction as the primary endpoint .
  • Biochemical : Surface plasmon resonance (SPR) and NMR spectroscopy to map this compound’s binding to AF-1 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.